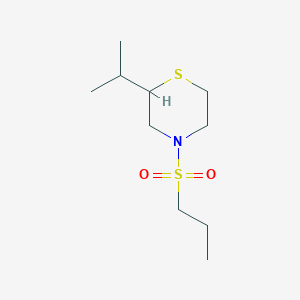
2-(4-Methylphenyl)-1-methylsulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-1-methylsulfonylpiperidine, also known as MDPV, is a synthetic cathinone drug that belongs to the class of psychoactive substances known as "bath salts." MDPV is a potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite the risks associated with MDPV, it has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
2-(4-Methylphenyl)-1-methylsulfonylpiperidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 2-(4-Methylphenyl)-1-methylsulfonylpiperidine, including increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
2-(4-Methylphenyl)-1-methylsulfonylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, leading to potentially life-threatening complications such as heart attack and stroke. 2-(4-Methylphenyl)-1-methylsulfonylpiperidine has also been associated with psychiatric symptoms such as paranoia, hallucinations, and delusions.
Advantages and Limitations for Lab Experiments
2-(4-Methylphenyl)-1-methylsulfonylpiperidine has several advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the study of its effects at low doses. However, its potential for abuse and addiction makes it difficult to use in human studies. Additionally, the risks associated with 2-(4-Methylphenyl)-1-methylsulfonylpiperidine make it challenging to conduct animal studies without the risk of harm.
Future Directions
There are several future directions for research on 2-(4-Methylphenyl)-1-methylsulfonylpiperidine. One area of focus is the development of new treatments for addiction and psychiatric disorders that target the dopamine, norepinephrine, and serotonin systems. Additionally, studies are needed to better understand the long-term effects of 2-(4-Methylphenyl)-1-methylsulfonylpiperidine use and the potential for addiction and withdrawal. Finally, research is needed to develop new drugs that have the potential therapeutic benefits of 2-(4-Methylphenyl)-1-methylsulfonylpiperidine without the risks associated with its use.
Synthesis Methods
2-(4-Methylphenyl)-1-methylsulfonylpiperidine is synthesized from piperidine, a cyclic organic compound, and 4'-methylpropiophenone, a ketone compound. The synthesis process involves a series of chemical reactions, including oxidation, reduction, and condensation. The final product is a white crystalline powder that is soluble in water and other solvents.
Scientific Research Applications
2-(4-Methylphenyl)-1-methylsulfonylpiperidine has been the subject of scientific research due to its potential therapeutic applications. It has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. 2-(4-Methylphenyl)-1-methylsulfonylpiperidine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
2-(4-methylphenyl)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11-6-8-12(9-7-11)13-5-3-4-10-14(13)17(2,15)16/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDHHMCVXDETDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCN2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1-methylsulfonylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)

![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)


![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)



![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)



![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)